An In-depth Technical Guide to Boc-D-Allylglycine: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Boc-D-Allylglycine: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and applications of N-α-(tert-Butoxycarbonyl)-D-allylglycine (Boc-D-Allylglycine). This non-canonical amino acid is a valuable building block in peptide synthesis and medicinal chemistry, offering a versatile handle for post-synthetic modification of peptides and other bioactive molecules.
Core Chemical Properties and Structure
Boc-D-Allylglycine is a derivative of the amino acid D-allylglycine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental in peptide synthesis, preventing unwanted side reactions during peptide chain elongation.
Chemical Structure and Identifiers
-
IUPAC Name: (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pent-4-enoic acid
-
Molecular Formula: C₁₀H₁₇NO₄[1]
-
Molecular Weight: 215.25 g/mol [1]
-
CAS Number: 170899-08-8
-
Canonical SMILES: CC(C)(C)OC(=O)N--INVALID-LINK--C(=O)O
-
InChI Key: BUPDPLXLAKNJMI-SCSAIBSYSA-N
Physicochemical Properties
The following table summarizes the key physicochemical properties of Boc-D-Allylglycine. It is important to note that some of these values are estimates based on computational models due to the limited availability of experimentally determined data for this specific compound.
| Property | Value | Source |
| Appearance | Clear pale yellow viscous liquid | [2] |
| Boiling Point | 355.52 °C (rough estimate) | [2] |
| Density | 1.1835 g/cm³ (rough estimate) | [2] |
| Refractive Index | 1.4610 (estimate) | [2] |
| pKa | 3.83 ± 0.10 (Predicted) | [2] |
| Storage Temperature | 2-8 °C | [2] |
Experimental Protocols
Synthesis of Boc-D-Allylglycine
General Protocol for Boc Protection of an Amino Acid:
-
Dissolution: Dissolve D-allylglycine in a suitable solvent system, such as a mixture of dioxane and water or tetrahydrofuran (THF) and water.
-
Basification: Add a base, such as sodium hydroxide or triethylamine, to deprotonate the amino group, making it nucleophilic.
-
Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture. The reaction is typically stirred at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, the solvent is typically removed under reduced pressure. The residue is then dissolved in water and the pH is adjusted to be acidic (pH ~2-3) using an acid like citric acid or hydrochloric acid.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography if necessary.
Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)
Boc-D-Allylglycine is well-suited for Boc-based solid-phase peptide synthesis (SPPS). The allyl side chain is stable to the repetitive acidolytic deprotection steps (e.g., with trifluoroacetic acid, TFA) used to remove the N-terminal Boc group.
Protocol for a Manual Boc-SPPS Coupling Cycle:
-
Resin Preparation: Start with a suitable resin (e.g., MBHA resin for a C-terminal amide). Swell the resin in dichloromethane (DCM).
-
Boc Deprotection: Remove the Boc protecting group from the N-terminus of the resin-bound amino acid or peptide by treating it with a solution of 50% TFA in DCM for approximately 30 minutes.
-
Washing: Thoroughly wash the resin with DCM and then with a neutralization solvent like N,N-dimethylformamide (DMF).
-
Neutralization: Neutralize the protonated N-terminus with a solution of 10% diisopropylethylamine (DIEA) in DMF.
-
Washing: Wash the resin again with DMF to remove excess base.
-
Coupling:
-
In a separate vessel, pre-activate Boc-D-Allylglycine (2-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU or HATU in the presence of DIEA in DMF for 5-10 minutes.
-
Add the activated Boc-D-Allylglycine solution to the resin.
-
Agitate the reaction vessel for 1-2 hours to ensure complete coupling.
-
-
Washing: Wash the resin with DMF and DCM to remove unreacted reagents and byproducts.
-
Repeat: Repeat steps 2-7 for each subsequent amino acid to be added to the peptide chain.
Spectroscopic Characterization
Detailed experimental spectra for Boc-D-Allylglycine are not widely available in public databases. The following data is a combination of information for closely related structures and predicted values to provide a guide for characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Based on the structure and data from the corresponding methyl ester, the following proton chemical shifts (δ) in CDCl₃ can be anticipated:
-
~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group of the Boc protector.
-
~2.5-2.7 ppm (m, 2H): The two protons of the methylene group (CH₂) adjacent to the double bond.
-
~4.3-4.5 ppm (m, 1H): The alpha-proton (α-CH).
-
~5.1-5.3 ppm (m, 2H): The two terminal vinyl protons (=CH₂).
-
~5.7-5.9 ppm (m, 1H): The internal vinyl proton (-CH=).
-
~5.0-5.5 ppm (br s, 1H): The NH proton of the carbamate.
-
~10-12 ppm (br s, 1H): The acidic proton of the carboxylic acid.
¹³C NMR: Predicted chemical shifts for the carbon atoms are as follows:
-
~28 ppm: The three methyl carbons of the Boc group.
-
~37 ppm: The methylene carbon of the allyl group.
-
~53 ppm: The alpha-carbon.
-
~80 ppm: The quaternary carbon of the Boc group.
-
~118 ppm: The terminal vinyl carbon (=CH₂).
-
~132 ppm: The internal vinyl carbon (-CH=).
-
~155 ppm: The carbonyl carbon of the Boc group.
-
~175 ppm: The carbonyl carbon of the carboxylic acid.
Mass Spectrometry (MS)
-
Electrospray Ionization (ESI-MS): In negative ion mode, the expected [M-H]⁻ peak would be at m/z 214.24. In positive ion mode, adducts such as [M+H]⁺ (m/z 216.25) or [M+Na]⁺ (m/z 238.23) would be observed.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of Boc-D-Allylglycine would exhibit characteristic absorption bands for its functional groups:
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| ~3300-2500 (broad) | O-H | Carboxylic acid O-H stretch |
| ~3080 | =C-H | Alkene C-H stretch |
| ~2980-2850 | -C-H | Alkane C-H stretch |
| ~1740 | C=O | Boc carbonyl stretch |
| ~1710 | C=O | Carboxylic acid carbonyl stretch |
| ~1640 | C=C | Alkene C=C stretch |
| ~1520 | N-H | N-H bend (amide II) |
| ~1160 | C-O | C-O stretch of the Boc group |
Applications and Signaling Pathways
The primary utility of Boc-D-Allylglycine in drug discovery and chemical biology lies in the versatility of its allyl side chain. This functional group serves as a handle for a variety of post-synthetic modifications of peptides, which can be used to introduce functionalities that enhance biological activity, improve pharmacokinetic properties, or attach probes for imaging and diagnostics.
Peptide Modification via Thiol-Ene "Click" Chemistry
A prominent application of the allyl group is in the thiol-ene "click" reaction. This highly efficient and specific reaction allows for the conjugation of thiol-containing molecules to the peptide. The reaction proceeds via a radical-mediated mechanism, often initiated by light (photoinitiation).
